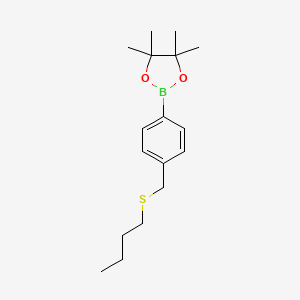

4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377609-13-5 and a linear formula of C17H27BO2S . It has a molecular weight of 306.28 . The IUPAC name for this compound is 2-{4-[(butylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester contains a total of 49 bonds, including 22 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .It is recommended to be stored in a refrigerated environment . The exact boiling point and other physical properties are not mentioned in the search results.

Scientific Research Applications

- Researchers have functionalized hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to create a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (CUR) is encapsulated in nanoparticles (HA@CUR NPs). These nanoparticles can release CUR specifically in ROS-rich environments, making them promising for targeted drug delivery in diseases like periodontitis.

- Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . These derivatives may have antimicrobial properties and could find applications in combating bacterial infections.

- Researchers have explored the use of pinacol esters in Suzuki–Miyaura cross-coupling reactions . Pinacol esters, including phenylboronic acid pinacol ester, serve as substrates in these reactions, allowing the formation of carbon–carbon bonds. Such coupling reactions are valuable in organic synthesis.

- Protodeboronation reactions involving pinacol boronic esters have been studied . These reactions enable the removal of boron groups from pinacol esters, leading to the formation of diverse organic compounds. The versatility of this chemistry opens up possibilities for novel synthetic routes.

Drug Delivery Systems

Antimicrobial Agents

Suzuki–Miyaura Coupling

Protodeboronation Reactions

Mechanism of Action

Target of Action

Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium . This reaction is facilitated by the presence of a base and occurs under mild, functional group tolerant conditions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of “4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester” in the Suzuki–Miyaura reaction are influenced by several environmental factors. These include the presence of a base, the choice of solvent, and the temperature of the reaction . The compound is generally stable and environmentally benign .

properties

IUPAC Name |

2-[4-(butylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2S/c1-6-7-12-21-13-14-8-10-15(11-9-14)18-19-16(2,3)17(4,5)20-18/h8-11H,6-7,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNIPWUMKILTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2756153.png)

![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)

![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)